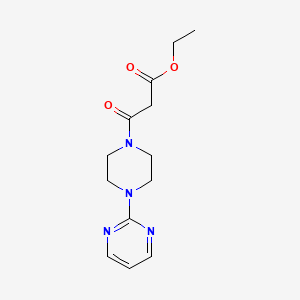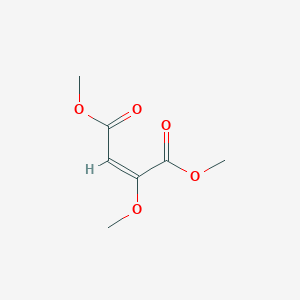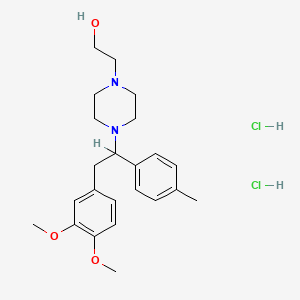
4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the phenyl groups, and the addition of the ethanol moiety. Common reagents used in these reactions include piperazine, 3,4-dimethoxybenzaldehyde, and 4-methylbenzaldehyde. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)propionic acid
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
4-(2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)ethyl)-1-piperazineethanol dihydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
87203-81-4 |
|---|---|
Fórmula molecular |
C23H34Cl2N2O3 |
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
2-[4-[2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-18-4-7-20(8-5-18)21(25-12-10-24(11-13-25)14-15-26)16-19-6-9-22(27-2)23(17-19)28-3;;/h4-9,17,21,26H,10-16H2,1-3H3;2*1H |
Clave InChI |
POENFCOGJOYQBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N3CCN(CC3)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


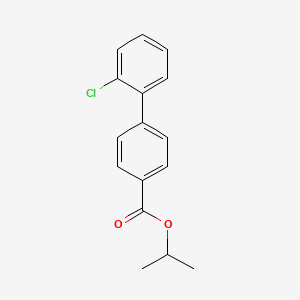
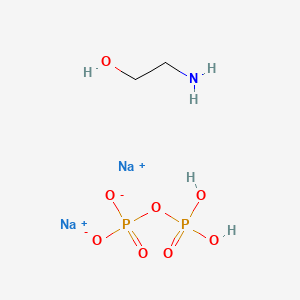
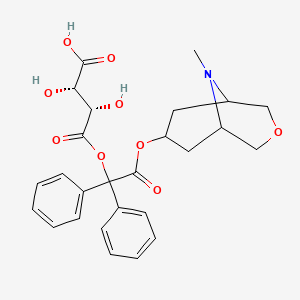

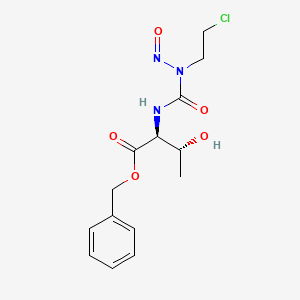

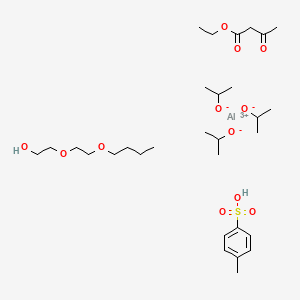
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
